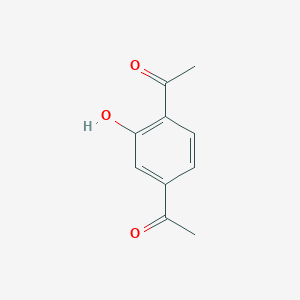
1,1'-(2-Hydroxy-1,4-phenylene)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one): is an organic compound with the molecular formula C10H10O3 It is a derivative of phenol and is characterized by the presence of two ethanone groups attached to a hydroxy-substituted phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of a hydroxy-substituted benzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under an inert atmosphere at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,1’-(2-Keto-1,4-phenylene)di(ethan-1-one) or 1,1’-(2-Carboxy-1,4-phenylene)di(ethan-1-one).
Reduction: Formation of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethanol).
Substitution: Formation of various substituted phenylene derivatives depending on the substituent used.
Scientific Research Applications
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be compared with other similar compounds such as:
1,1’-(2,4-Dihydroxy-1,3-phenylene)di(ethan-1-one):
1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Contains three hydroxy groups, significantly increasing its reactivity and potential for forming hydrogen bonds.
The unique combination of functional groups in 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) makes it a versatile compound with distinct properties compared to its analogs.
Properties
CAS No. |
477727-57-4 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(4-acetyl-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-4-9(7(2)12)10(13)5-8/h3-5,13H,1-2H3 |
InChI Key |
CHSUVWIYVDZSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


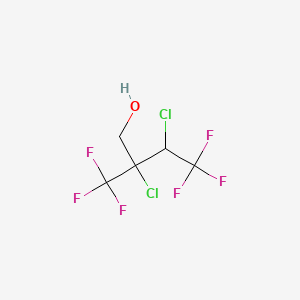
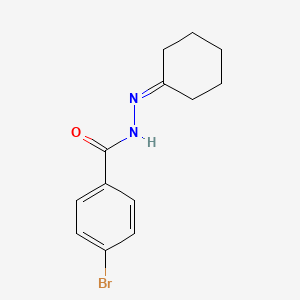
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
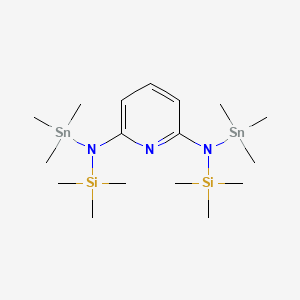
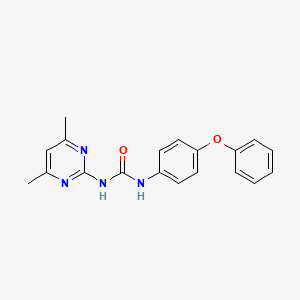
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
